molecular formula C12H18N2 B13251937 N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine

Cat. No.: B13251937
M. Wt: 190.28 g/mol
InChI Key: FHNKMWXIJDVEIZ-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is a pyridine-based amine derivative featuring a hex-5-en-2-yl substituent attached to the nitrogen atom of a 2-methylpyridin-3-amine scaffold. For instance, compounds like N-(Hex-5-en-2-yl)-4-methoxyaniline (5i) demonstrate high synthetic yields (80%) and stereochemical purity (92%) under similar reaction conditions, suggesting that the target compound could be synthesized efficiently using analogous protocols .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-hex-5-en-2-yl-2-methylpyridin-3-amine

InChI

InChI=1S/C12H18N2/c1-4-5-7-10(2)14-12-8-6-9-13-11(12)3/h4,6,8-10,14H,1,5,7H2,2-3H3

InChI Key

FHNKMWXIJDVEIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(C)CCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with hex-5-en-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-(Hex-5-en-2-yl)-4-methoxyaniline (5i)

  • Structure : Differs in the aromatic ring (4-methoxyaniline vs. 2-methylpyridin-3-amine).
  • Synthesis : 20-hour reaction, 80% yield, 92% stereochemical purity .
  • HPLC Retention Time : 18.4 minutes, indicating moderate polarity .
  • Relevance : Highlights the efficiency of hex-5-en-2-yl group incorporation in amine derivatives.

5-(4-Iodophenyl)-2-methylpyridin-3-amine (2d)

  • Structure : Contains a 4-iodophenyl substituent instead of the alkenyl chain.
  • Melting Point : 258°C, significantly higher than aliphatic analogs due to aromatic stacking .
  • NMR Data : δ 8.09 (s, 1H-pyridine), 2.5 (s, 3H-methyl) .
  • Relevance : Demonstrates the impact of bulky aryl groups on thermal stability.

rac-(1R,2S)-2-Ethoxy-N-(2-methylpyridin-3-yl)cyclopropane-1-carboxamide (6f)

  • Structure : Incorporates a cyclopropane-carboxamide moiety.
  • Synthesis Yield : 6% via multi-step chromatography, indicating challenges in steric environments .
  • Relevance : Contrasts with the straightforward synthesis of hex-5-en-2-yl derivatives.

Physicochemical and Analytical Properties

HPLC Retention Behavior

  • N-(Hex-5-en-2-yl)-4-methoxyaniline (5i) : 18.4 minutes
  • 4-Methoxy-N-(6-methylhept-5-en-2-yl)aniline (5j) : 13.4 minutes
  • 3-Methoxy-N-(4-methylpentan-2-yl)aniline (6a) : 0.90 minutes

The hex-5-en-2-yl derivatives (5i, 5j) exhibit longer retention times compared to saturated analogs (6a), suggesting increased hydrophobicity due to the alkenyl chain.

Thermal Stability

  • 5-(4-Iodophenyl)-2-methylpyridin-3-amine (2d) : High melting point (258°C) due to aromatic π-π interactions .
  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Melting point 104–107°C, lower due to aliphatic and heterocyclic components .

The target compound’s alkenyl chain may reduce melting points compared to aryl-substituted analogs.

Biological Activity

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is characterized by its unique substitution pattern on the pyridine ring, which influences its reactivity and biological properties. The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-methylpyridin-3-amine and hex-5-en-2-yl halide in an organic solvent like dichloromethane or toluene, using bases such as potassium carbonate or sodium hydroxide to facilitate the reaction .

Antimicrobial Properties

Research indicates that N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It is believed to exert its effects by interacting with specific biological targets such as enzymes or receptors involved in cancer cell proliferation . The mechanism of action often involves modulation of these targets, leading to reduced tumor growth and increased apoptosis in cancer cells.

The biological activity of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is primarily attributed to its ability to bind to specific molecular targets. This binding can modulate enzyme activity or receptor function, resulting in various biological effects. Understanding these interactions is crucial for assessing the compound's therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine in preclinical models:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity : In cell line studies, N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine showed promising results in reducing cell viability in various cancer types, including breast and colon cancers. The compound induced apoptosis through pathways involving caspases and mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine, a comparison with structurally similar compounds can be insightful. The following table summarizes the biological activities of related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
N-(Hex-5-en-2-yl)-2-methylpyridin-3-amineHighModerateEnzyme/receptor modulation
N-(Pentyl)-4-methylpyridineModerateLowDirect cytotoxicity
4-MethylpyridineLowModerateInhibition of cell cycle progression

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